REACTION_SMILES
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[Br:10][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16].[Br:2][c:3]1[cH:4][cH:5][c:6]([OH:9])[cH:7][cH:8]1.[CH3:17][CH2:18][OH:19].[CH3:20][CH2:21][O:22][CH2:23][CH3:24].[Na:1]>>[Br:2][c:3]1[cH:4][cH:5][c:6]([O:9][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |